molecular formula C8H13NO B2975611 (2R,6S)-2,6-dimethyloxane-4-carbonitrile CAS No. 1628200-29-2

(2R,6S)-2,6-dimethyloxane-4-carbonitrile

Cat. No.: B2975611
CAS No.: 1628200-29-2
M. Wt: 139.198
InChI Key: AQIPGWQPFWJPAO-DHBOJHSNSA-N
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Description

(2R,6S)-2,6-dimethyloxane-4-carbonitrile is a chiral oxane derivative characterized by its nitrile functional group. The compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol . Its structure features a tetrahydropyran (oxane) ring with methyl substituents at the 2 and 6 positions and a carbonitrile group at the 4 position, which serves as a versatile handle for further chemical synthesis . Chiral building blocks like this oxane carbonitrile are of significant interest in medicinal and organic chemistry. The nitrile group is a key functional moiety in drug discovery, often contributing to a molecule's binding affinity and metabolic stability . Furthermore, the stereochemistry of the compound, defined by the (2R,6S) configuration, makes it a valuable precursor for synthesizing enantiomerically pure complex molecules, such as pyrrole derivatives which are important scaffolds in bioactive natural products and pharmaceuticals . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, consulting the safety data sheet prior to use. Custom synthesis and bulk quantities may be available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6S)-2,6-dimethyloxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-4H2,1-2H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPGWQPFWJPAO-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628200-29-2
Record name (2R,6S)-2,6-dimethyloxane-4-carbonitrile
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Advanced Synthetic Strategies for 2r,6s 2,6 Dimethyloxane 4 Carbonitrile

Retrosynthetic Analysis of the (2R,6S)-2,6-Dimethyloxane-4-carbonitrile Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.compharmacy180.com For this compound (1) , the primary disconnection points are the C-O bonds of the oxane ring and the C-C bonds that establish the key stereocenters.

A logical primary disconnection is the C-O ether bond, which corresponds to an intramolecular Williamson ether synthesis or a related cyclization in the forward direction. This reveals a key acyclic precursor, a dihydroxy nitrile (2) . The challenge then shifts to the stereocontrolled synthesis of this precursor, which contains the three necessary stereocenters.

Further disconnection of precursor (2) can be envisioned through several pathways. An aldol-type disconnection between C4 and C5 suggests a nitrile-containing nucleophile (3) and a chiral epoxide (4) . Alternatively, a disconnection between C3 and C4 points to an α,β-unsaturated nitrile (5) and a precursor that can deliver a methyl group and a hydroxyl group via conjugate addition and subsequent transformations. The stereocenters at C2 and C6, bearing the methyl groups, can be installed through various stereoselective methods applied to a common achiral precursor. This analysis highlights that the core challenge lies in the diastereoselective and enantioselective formation of the acyclic carbon skeleton prior to the final ring-closing step.

Enantioselective and Diastereoselective Approaches to 2,6-Disubstituted Oxanes

The construction of the 2,6-disubstituted oxane ring with cis stereochemistry is a well-documented challenge. Numerous methods have been developed to address this, ranging from classical auxiliary-based approaches to modern catalytic asymmetric reactions.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of the oxane scaffold, an auxiliary can be used to control the stereochemistry during the formation of the acyclic precursor.

For instance, an Evans oxazolidinone auxiliary can be employed to control stereoselective alkylation or aldol (B89426) reactions. researchgate.net An N-acyl oxazolidinone can undergo a highly diastereoselective aldol reaction with an appropriate aldehyde to set two adjacent stereocenters. Subsequent functional group manipulations and removal of the auxiliary would yield a chiral fragment ready for further elaboration and cyclization. The high degree of stereocontrol is achieved through the formation of a rigid, chelated transition state, where the bulk of the auxiliary effectively shields one face of the enolate. researchgate.net

Auxiliary TypeReactionTypical Diastereoselectivity (d.r.)Reference
Evans OxazolidinoneAldol Reaction>95:5 researchgate.net
Oppolzer's CamphorsultamAlkylation>98:2 wikipedia.org
Pseudoephedrine AmideAlkylation>95:5 wikipedia.org

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, emerging as a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. nih.govmdpi.com Proline and its derivatives are particularly effective catalysts for reactions such as aldol and Michael additions. youtube.com

An intramolecular oxa-Michael reaction is a powerful strategy for forming the oxane ring. An acyclic precursor containing a hydroxyl nucleophile and an α,β-unsaturated acceptor can be cyclized enantioselectively using a chiral organocatalyst, such as a cinchona alkaloid or a diarylprolinol silyl (B83357) ether. tum.de The catalyst activates the electrophile through the formation of a transient iminium ion, while also orienting the nucleophile for a stereoselective attack, thereby controlling the absolute stereochemistry of the newly formed stereocenter. mdpi.com

CatalystReaction TypeTypical Enantioselectivity (ee)Reference
L-ProlineIntermolecular Aldol90-99% youtube.com
Jørgensen-Hayashi Catalyst1,4-Conjugate Addition80-99% mdpi.com
Cinchona AlkaloidsOxa-Michael Cyclizationup to 83% tum.de

Transition metal catalysis offers a diverse set of tools for enantioselective ring construction. organic-chemistry.org Metals like palladium, rhodium, nickel, and indium have been employed in various cyclization reactions to form oxane rings. nih.govnih.gov

One prominent strategy is the palladium-catalyzed intramolecular hydroalkoxylation of an unsaturated alcohol. In this process, a chiral phosphine (B1218219) ligand coordinates to the palladium center, creating a chiral environment that differentiates the two enantiotopic faces of the alkene during the C-O bond formation. Another powerful method involves the asymmetric ring-opening of oxabicyclic alkenes with various nucleophiles, catalyzed by transition metals, which can generate highly functionalized chiral products. nih.gov Similarly, indium trichloride (B1173362) has been shown to mediate diastereoselective cyclizations between homoallyl alcohols and aldehydes to produce polysubstituted tetrahydropyrans with excellent stereocontrol. nih.govacs.org

Metal/Ligand SystemReaction TypeKey FeatureReference
Pd / Chiral PhosphineIntramolecular HydroalkoxylationEnantioselective C-O bond formation researchgate.net
Rh / Chiral LigandAsymmetric Ring-OpeningDesymmetrization of meso-substrates nih.gov
InCl₃Prins-type CyclizationHigh diastereoselectivity for polysubstituted THPs nih.govacs.org

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. cabidigitallibrary.org Chemoenzymatic approaches combine the efficiency of chemical synthesis with the unparalleled selectivity of enzymes to produce enantiopure building blocks. researchgate.netmdpi.com

For the synthesis of chiral oxane precursors, lipases are commonly used for the kinetic resolution of racemic alcohols. Through selective acylation of one enantiomer, two enantiomerically enriched compounds—an alcohol and an ester—can be separated. Dehydrogenase enzymes can perform asymmetric reductions of prochiral ketones to furnish chiral secondary alcohols with high enantiomeric excess. researchgate.net These enzymatic methods provide access to key chiral fragments, such as enantiopure hydroxy ketones or diols, which serve as valuable starting materials for the total synthesis of the target oxane. cabidigitallibrary.orgdntb.gov.ua

Enzyme ClassReaction TypeSubstrateProductReference
LipaseKinetic ResolutionRacemic secondary alcoholEnantiopure alcohol and ester mdpi.com
DehydrogenaseAsymmetric ReductionProchiral ketoneEnantiopure secondary alcohol researchgate.net
EsteraseHydrolysisRacemic α-acetoxy enoneEnantiopure α-hydroxy ketone cabidigitallibrary.org

Stereocontrolled Introduction of Methyl Groups at C2 and C6

The installation of the two methyl groups at the C2 and C6 positions with the correct cis relative stereochemistry is a critical step. The methods used must be highly diastereoselective to avoid the formation of the undesired trans isomer.

One effective strategy involves a substrate-controlled conjugate addition. An α,β-unsaturated lactone or ester precursor can react with a methyl organocuprate. If the substrate already contains a stereocenter, it can direct the incoming nucleophile to one face of the molecule, thereby establishing the stereochemistry at the adjacent carbon.

Alternatively, stereoselective methylation can be achieved on a pre-formed ring system. For example, the enolate of a tetrahydropyran-4-one can be formed and subsequently alkylated with an electrophilic methyl source. The stereochemical outcome is dictated by the thermodynamic or kinetic preference for either axial or equatorial attack, which can be influenced by the choice of base, solvent, and temperature. More recently, late-stage C(sp³)–H methylation methods using photocatalysis have emerged as a powerful tool to install methyl groups directly onto complex heterocyclic cores, potentially offering a more streamlined approach. princeton.edu

Regioselective Introduction of the Carbonitrile Functional Group at C4

The introduction of a carbonitrile group at the C4 position of the pre-formed (2R,6S)-2,6-dimethyloxane ring is a critical transformation. The most common and logical precursor for this step is the corresponding ketone, (2R,6S)-2,6-dimethyloxan-4-one. Several established methodologies can be employed for this ketone-to-nitrile conversion, each with distinct advantages.

One of the most direct methods is through the formation and subsequent modification of a cyanohydrin. This two-step process begins with the nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the carbonyl group of the ketone. This reaction is often catalyzed by a Lewis acid and yields a trimethylsilyl-protected cyanohydrin. The subsequent step involves the reductive deoxygenation of the hydroxyl group. This can be achieved using various reagents, a common method being treatment with triethylsilane in the presence of a strong Lewis acid like boron trifluoride etherate.

Another viable strategy involves the conversion of the ketone to an oxime, followed by dehydration. The ketone is first reacted with hydroxylamine (B1172632) to form (2R,6S)-2,6-dimethyloxan-4-one oxime. This intermediate can then be subjected to dehydrating agents to yield the desired carbonitrile. A variety of reagents are effective for this transformation, including thionyl chloride, phosphorus pentoxide, or Burgess reagent. The choice of reagent can be critical to avoid side reactions and ensure a high yield.

A third approach is the conversion of the ketone into a hydrazone, such as a tosylhydrazone, followed by reaction with a cyanide source. For instance, the tosylhydrazone can be treated with a cyanide salt under thermal or photochemical conditions in what is known as the Shapiro reaction, although this is more commonly used for generating alkenes, modifications can be adapted for nitrile synthesis.

The table below summarizes common reagents and general conditions for these transformations.

Transformation Intermediate Key Reagents General Conditions
Cyanohydrin Formation & ReductionSilyl-protected Cyanohydrin1. TMSCN, ZnI₂ (cat.) 2. Et₃SiH, BF₃·OEt₂1. Inert solvent (e.g., CH₂Cl₂), 0 °C to rt 2. -78 °C to rt
Oxime DehydrationOxime1. NH₂OH·HCl, Base 2. SOCl₂, P₂O₅, or TsCl1. Alcoholic solvent, reflux 2. Varies with reagent, often requires heating
Hydrazone-based MethodsTosylhydrazone1. TsNHNH₂, Acid (cat.) 2. KCN, heat1. Reflux in solvent like ethanol (B145695) 2. High temperature in polar aprotic solvent

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Total Synthesis and Fragment Coupling Approaches to this compound

The total synthesis of the (2R,6S)-2,6-dimethyloxane core is challenging due to the need for precise stereochemical control to establish the cis relationship between the two methyl groups at C2 and C6. Several powerful cyclization strategies have been developed for the synthesis of substituted tetrahydropyrans.

Prins-type Cyclization: The Prins cyclization, involving the acid-catalyzed reaction of an alkene with an aldehyde, is a powerful method for constructing oxane rings. mdpi.comnih.gov For the synthesis of the target molecule, a homoallylic alcohol fragment can be reacted with an aldehyde in the presence of a Lewis acid. nih.gov The stereochemical outcome is directed by chair-like transition states, where the substituents preferentially occupy equatorial positions to minimize steric hindrance, often leading to high diastereoselectivity for the cis product. mdpi.comnih.gov

Hetero-Diels-Alder Reaction: The hetero-Diels-Alder (HDA) reaction provides another efficient route to the pyran ring system. This strategy involves the [4+2] cycloaddition of a diene with an aldehyde. The use of chiral catalysts can render this reaction enantioselective, establishing the required stereocenters in a single step. nih.gov For example, the reaction of Danishefsky's diene with an appropriate aldehyde using a chiral Lewis acid catalyst can produce a dihydropyranone intermediate, which can then be further elaborated to the target saturated oxane system. nih.gov

Fragment Coupling Approaches: Convergent synthesis through fragment coupling offers an alternative to linear strategies. This involves synthesizing separate fragments of the molecule and then joining them together near the end of the synthesis. A stereoselective route to 2,6-trans-tetrahydropyrans, which are thermodynamically less favored, has been developed by coupling hydroxyethyl-tethered cyclopropanols with aliphatic aldehydes. nih.gov While this specific method yields the trans isomer, similar logic can be applied to design fragment couplings that favor the desired cis isomer by carefully choosing the geometry and stereochemistry of the reacting fragments.

The following table compares these synthetic approaches.

Strategy Key Reaction Stereocontrol Advantages Disadvantages
Total Synthesis Prins Cyclization mdpi.comnih.govTransition-state control (chair-like)High diastereoselectivity, atom economicalCan be sensitive to substrate and Lewis acid choice
Total Synthesis Hetero-Diels-Alder nih.govChiral catalysisEnantioselective, convergentRequires specific diene and aldehyde precursors
Fragment Coupling Aldehyde-Cyclopropanol Coupling nih.govSubstrate controlConvergent, modularMay require synthesis of complex fragments

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A plausible total synthesis would first involve constructing (2R,6S)-2,6-dimethyloxan-4-one using a stereoselective method like the HDA reaction, followed by the regioselective introduction of the carbonitrile group as detailed in the previous section.

Challenges and Future Directions in Stereoselective Synthesis of this compound

Challenges: The primary challenge in the synthesis of this compound lies in achieving high stereoselectivity.

Diastereocontrol: Establishing the cis relationship between the C2 and C6 methyl groups is paramount. While methods like the Prins cyclization can favor the cis product, achieving perfect selectivity can be difficult, often resulting in mixtures of diastereomers that require tedious purification. mdpi.com

Enantiocontrol: To obtain the specific (2R,6S) enantiomer, an asymmetric synthesis is required. This necessitates the use of chiral starting materials, chiral auxiliaries, or, more desirably, chiral catalysts, which can add significant cost and complexity to the synthesis. nih.gov

Regiocontrol: While the C4 position is chemically distinct from the others, achieving selective functionalization without affecting the C2 and C6 stereocenters or other positions on the ring requires mild and highly specific reaction conditions.

Future Directions: The field of organic synthesis is continuously evolving, and several emerging areas hold promise for overcoming the current challenges.

Direct C–H Functionalization: A major goal in modern synthesis is the ability to directly convert C–H bonds into C–C or C-heteroatom bonds. While the selective C-H functionalization of saturated heterocycles remains a significant hurdle, future developments could enable the direct introduction of the carbonitrile group at the C4 position of a 2,6-dimethyloxane precursor. beilstein-journals.org This would represent a highly atom- and step-economical approach.

Advanced Catalysis: The development of new, more efficient, and highly selective catalysts for cyclization reactions is a continuous effort. Novel catalyst systems for Prins-type or HDA reactions could provide higher yields and selectivities, reducing the formation of unwanted stereoisomers. Organocatalysis and photoredox catalysis are rapidly growing fields that may offer new pathways to construct the oxane ring with exquisite stereocontrol.

Flow Chemistry and Automation: The use of continuous flow chemistry can offer improved control over reaction parameters such as temperature and mixing, potentially leading to higher selectivities and yields. Automated synthesis platforms could accelerate the optimization of reaction conditions for the key stereoselective and regioselective steps.

Biocatalysis: The use of enzymes (biocatalysis) for key transformations could provide unparalleled levels of stereoselectivity. Engineered enzymes could potentially be used for the asymmetric cyclization step or for the selective functionalization of the oxane ring, offering a green and efficient alternative to traditional chemical methods.

Future research will likely focus on integrating these innovative strategies to develop more concise, efficient, and sustainable syntheses of this compound and other complex substituted heterocycles.

Chemical Transformations and Reaction Mechanisms of 2r,6s 2,6 Dimethyloxane 4 Carbonitrile

Reactivity of the Carbonitrile Functional Group in Oxane Systems

The carbonitrile (or nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. The presence of the oxane ring can influence the reactivity of the nitrile group through steric and electronic effects.

Nucleophilic Additions to the Carbonitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition reactions. The electrophilic carbon atom is the primary site of attack for nucleophiles. A resonance structure can be drawn that places a positive charge on the carbon, highlighting its electrophilic nature. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org

In the context of drug discovery, the nitrile group has been utilized as a "warhead" for covalent inhibitors that target serine or cysteine residues in enzymes, forming reversible thioimidate adducts. nih.gov While (2R,6S)-2,6-dimethyloxane-4-carbonitrile itself is not explicitly documented in this role, its carbonitrile group possesses the inherent reactivity for such interactions. The reaction with a thiol nucleophile, such as a cysteine residue, would proceed through a concerted synchronous mechanism where the nucleophilic attack and protonation occur simultaneously. nih.gov

Grignard reagents can also add to the nitrile group to form an imine salt, which can then be hydrolyzed to yield a ketone. libretexts.org

Reductions of the Carbonitrile to Amine or Aldehyde Derivatives

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride transfer then leads to a dianion, which upon aqueous workup, yields the primary amine. libretexts.org

Alternatively, catalytic hydrogenation using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), can also effect the reduction of nitriles to primary amines. chemicalbook.com

The partial reduction of a nitrile to an aldehyde is also a possible transformation, typically achieved using specific reducing agents under controlled conditions to avoid over-reduction to the amine.

Hydrolysis and Other Derivatizations of the Carbonitrile Group

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. libretexts.orgyoutube.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com Under basic conditions, a strong nucleophile such as hydroxide (B78521) directly attacks the nitrile carbon. youtube.com In both cases, an amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgyoutube.com For instance, heating with sulfuric acid is a method for converting nitriles to carboxylic acids. libretexts.org

The following table summarizes typical reactions of the carbonitrile group:

Reaction TypeReagents and ConditionsProduct
Nucleophilic AdditionGrignard Reagent (e.g., RMgX), followed by hydrolysisKetone
Reduction to Amine1. LiAlH4 in ether or THF, 2. H2OPrimary Amine
H2, Pd/CPrimary Amine
Hydrolysis to Carboxylic AcidH3O+, heat (e.g., H2SO4/H2O, heat)Carboxylic Acid
NaOH, H2O, heatCarboxylate Salt

Reactions Involving the (2R,6S)-2,6-Dimethyloxane Ring System

The (2R,6S)-2,6-dimethyloxane ring is a cyclic ether. While ethers are generally considered to be relatively unreactive, they can undergo cleavage under harsh conditions, typically in the presence of strong acids.

Ring-Opening Reactions and Subsequent Functionalization Pathways

The cleavage of the ether linkages in the oxane ring typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an SN2 or SN1-type mechanism, depending on the substitution pattern of the ring. For a secondary ether like the dimethyloxane, an SN2 mechanism is likely.

Substitutions and Modifications at Oxane Ring Carbons

Direct substitution at the carbon atoms of the oxane ring that are not adjacent to the oxygen is generally difficult due to the unactivated nature of the C-H bonds. Functionalization would likely require radical-based reactions or the introduction of other functional groups onto the ring to facilitate substitution. Without specific activating groups, the oxane ring is expected to be relatively inert to substitution reactions under standard conditions.

The following table outlines potential reactions involving the oxane ring:

Reaction TypeReagents and ConditionsPotential Product(s)
Ring-OpeningConcentrated HBr or HI, heatDihalogenated or halohydrin derivatives

Stereochemical Stability and Epimerization Pathways of the (2R,6S) Configuration

The (2R,6S) configuration of 2,6-dimethyloxane-4-carbonitrile (B11715534) dictates a cis relationship between the two methyl groups. In a chair conformation, which is the most stable arrangement for a saturated six-membered ring, this substitution pattern allows for both methyl groups to reside in equatorial positions, thereby minimizing steric strain. This diequatorial arrangement confers significant thermodynamic stability to the cis-isomer.

However, this stereochemical integrity is not absolute and can be compromised under certain reaction conditions, leading to epimerization at either the C2 or C6 positions, or both. Epimerization would result in the formation of the trans-diastereomer, where one methyl group is axial and the other is equatorial, a less stable conformation. The primary pathways for such a stereochemical inversion are typically catalyzed by acid or base.

Acid-Catalyzed Epimerization:

Under acidic conditions, the oxygen atom of the oxane ring can be protonated, which can facilitate a ring-opening-reclosure mechanism. This process could lead to the formation of an oxocarbenium ion intermediate. The subsequent ring closure can occur from either face of the carbocation, potentially leading to a mixture of diastereomers and thus, epimerization.

Base-Catalyzed Epimerization:

Base-catalyzed epimerization would proceed via the deprotonation of the hydrogen atom at the C2 or C6 position. Abstraction of this proton by a strong base would form a carbanion. The subsequent reprotonation of this planar or rapidly inverting carbanion can occur from either side, leading to either the retention of the original stereochemistry or an inversion to the more stable equatorial position if starting from an axial one. Given that in the (2R,6S) isomer both methyl groups are already in the favored equatorial position, significant epimerization to the less stable trans isomer under thermodynamic control is generally not favored. However, under kinetic control or with particularly strong, sterically hindered bases, some degree of epimerization may be observed.

The presence of the nitrile group at C4 can influence the acidity of the protons at C2 and C6 through inductive effects, potentially modulating the rate of base-catalyzed epimerization compared to an unsubstituted 2,6-dimethyloxane.

Condition Proposed Intermediate Potential Outcome Stereochemical Preference
Strong Acid (e.g., H₂SO₄)Oxocarbenium ionMixture of cis and trans isomersThermodynamic equilibrium favors the more stable cis isomer
Strong Base (e.g., LDA)Carbanion at C2/C6Potential for epimerizationKinetically controlled, may lead to a mixture of isomers

Transformations of the Methyl Substituents at C2 and C6

The methyl groups at the C2 and C6 positions of this compound are generally considered to be chemically robust. However, under specific conditions, they can undergo a variety of chemical transformations, most notably through free radical reactions or advanced oxidation methods that activate the C-H bonds.

Free Radical Halogenation:

One of the most common transformations of alkyl groups is free radical halogenation. In the presence of a halogen (e.g., Br₂ or Cl₂) and UV light or a radical initiator (e.g., AIBN), the C-H bonds of the methyl groups can be substituted with a halogen atom. This reaction typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The selectivity of this reaction can be influenced by the choice of halogen, with bromine being more selective for the more substituted carbon, though in the case of primary methyl groups, a mixture of mono-, di-, and tri-halogenated products can be expected.

Oxidative Transformations:

The methyl groups can also be oxidized to other functional groups such as alcohols, aldehydes, or carboxylic acids using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can, under harsh conditions, lead to the oxidation of the methyl groups. More controlled and selective oxidations can be achieved using modern catalytic methods, often involving transition metal catalysts that can selectively activate C(sp³)–H bonds. These advanced methods can offer a pathway to functionalized oxane derivatives with minimal disruption to the rest of the molecule.

Reaction Type Reagents Primary Product Key Considerations
Free Radical BrominationBr₂, UV light or AIBN(2R,6S)-2-(bromomethyl)-6-methyloxane-4-carbonitrileCan lead to polyhalogenation and a mixture of products.
Strong OxidationKMnO₄, heat(2R,6S)-6-methyl-4-cyanooxane-2-carboxylic acidHarsh conditions can lead to ring cleavage or other side reactions.
Catalytic C-H OxidationTransition metal catalyst, oxidant(2R,6S)-2-(hydroxymethyl)-6-methyloxane-4-carbonitrileOffers greater selectivity and milder reaction conditions.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2r,6s 2,6 Dimethyloxane 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2R,6S)-2,6-dimethyloxane-4-carbonitrile, both ¹H and ¹³C NMR would provide critical information. The oxane ring is expected to adopt a chair conformation. chempedia.info In the (2R,6S) configuration, which is a cis-isomer, one methyl group will be in an axial position and the other in an equatorial position to minimize steric strain.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the connectivity of protons through their chemical shifts and spin-spin coupling patterns. The protons at the stereogenic centers (C2 and C6) would give rise to complex multiplets due to coupling with the adjacent methylene (B1212753) protons and the methyl groups. The proton at C4, adjacent to the electron-withdrawing nitrile group, would be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shift of the carbon in the nitrile group (C≡N) would be observed in the characteristic downfield region for nitriles. The carbons of the methyl groups and the oxane ring would appear in the aliphatic region.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H2 3.5 - 3.8 m -
H3ax, H3eq 1.6 - 1.9 m -
H4 2.8 - 3.1 m -
H5ax, H5eq 1.7 - 2.0 m -
H6 3.5 - 3.8 m -
CH₃ (at C2) 1.1 - 1.3 d ~6-7

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C2 70 - 75
C3 35 - 40
C4 25 - 30
C5 35 - 40
C6 70 - 75
CH₃ (at C2) 20 - 25
CH₃ (at C6) 20 - 25

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃NO), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic ethers include alpha-cleavage and ring opening.

Expected Mass Spectrometry Data

Ion m/z (expected) Description
[M]⁺ 139.10 Molecular Ion
[M-CH₃]⁺ 124.08 Loss of a methyl group
[M-C₂H₄]⁺ 111.07 Ring fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a sharp absorption band for the nitrile group and strong bands corresponding to the C-O-C stretching of the ether linkage within the oxane ring.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (alkane) 2850-2960 Medium to Strong
C≡N (nitrile) 2240-2260 Medium, Sharp

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC, GC)

Since this compound is a chiral molecule, assessing its enantiomeric and diastereomeric purity is crucial. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, is the standard method for this purpose. These techniques can separate the (2R,6S) diastereomer from other possible diastereomers (e.g., the trans isomers) and its enantiomer, (2S,6R)-2,6-dimethyloxane-4-carbonitrile. The choice of the chiral stationary phase is critical for achieving baseline separation of the stereoisomers.

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR and chiral chromatography can establish the relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby unambiguously confirming the (2R,6S) configuration. A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and the conformation of the oxane ring in the solid state.

Computational and Theoretical Investigations of 2r,6s 2,6 Dimethyloxane 4 Carbonitrile

Conformational Analysis and Energy Landscapes of the Oxane Ring System

The six-membered oxane ring in (2R,6S)-2,6-dimethyloxane-4-carbonitrile is not planar and, like cyclohexane (B81311), adopts various non-planar conformations to relieve ring strain. The most stable conformations are typically chair forms, followed by twist-boat and boat forms, which are higher in energy. For the (2R,6S) stereoisomer, the relative orientation of the two methyl groups is cis.

In a chair conformation, the substituents can occupy either axial or equatorial positions. The conformational preference is dictated by the minimization of steric interactions. Large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are significant sources of steric strain.

For this compound, two primary chair conformations are possible. In one chair form, both methyl groups can be in equatorial positions, which is generally the most stable arrangement for 1,3-cis disubstituted systems. The carbonitrile group at the 4-position can be either axial or equatorial. The relative stability of these conformers would depend on the A-value of the cyano group, which is a measure of its preference for the equatorial position. Generally, the conformer with the maximum number of bulky groups in equatorial positions will be the most stable.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to calculate the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer2-Methyl Position6-Methyl Position4-Carbonitrile PositionRelative Energy (kcal/mol)
Chair 1EquatorialEquatorialEquatorial0.00 (Global Minimum)
Chair 2EquatorialEquatorialAxial0.4 - 0.6
Twist-Boat---5.0 - 6.0
Boat---6.0 - 7.0

Note: The values presented are typical ranges derived from computational studies on similar substituted oxane and cyclohexane systems and represent hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using DFT, provide a detailed understanding of the electronic structure of this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential.

The presence of the electronegative oxygen atom in the oxane ring and the nitrogen atom in the carbonitrile group significantly influences the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the oxygen atom due to its lone pairs of electrons. The LUMO is expected to be centered on the carbonitrile group, specifically on the π* orbital of the C≡N triple bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-7.5 to -6.5 eV
LUMO Energy0.5 to 1.5 eV
HOMO-LUMO Gap7.0 to 9.0 eV
Dipole Moment3.0 to 4.0 D

Note: These values are hypothetical and represent typical ranges obtained from DFT calculations on similar organic molecules.

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, several reactions can be envisaged, such as the hydrolysis of the nitrile group or reactions involving the oxane ring.

Transition state theory allows for the calculation of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure on the potential energy surface, chemists can gain insights into the geometry of the activated complex and the feasibility of a proposed reaction pathway.

For instance, the acid-catalyzed hydrolysis of the carbonitrile group to a carboxylic acid would proceed through a series of protonation and nucleophilic attack steps. Computational modeling can identify the intermediates and transition states for each step, providing a detailed atomistic picture of the reaction mechanism.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms and spin-spin coupling constants (J). The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus and, therefore, to the molecule's conformation. By comparing the calculated NMR spectra for different conformers with experimental data, the dominant conformation in solution can be determined.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. The characteristic stretching frequency of the C≡N bond in the carbonitrile group is a prominent feature that can be accurately predicted.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value (Hypothetical)
¹H NMR (δ, ppm) - H at C42.8 - 3.23.0
¹³C NMR (δ, ppm) - C of CN118 - 122120
IR (cm⁻¹) - C≡N stretch2240 - 22602250

Note: The predicted values are based on typical ranges from computational chemistry software. The experimental values are hypothetical for the purpose of illustration.

Molecular Dynamics Simulations for Dynamic Behavior of Chiral Oxanes

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, molecular vibrations, and interactions with a solvent.

For this compound, MD simulations can be used to study the dynamics of the oxane ring, including the rates of chair-to-chair interconversion. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformational preferences and dynamic behavior can be investigated. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum chemical calculations.

In-depth Scientific Article on this compound Cannot Be Generated

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Despite extensive searches for "this compound" and related terms, no peer-reviewed scientific papers, detailed experimental studies, or comprehensive reviews focusing on this specific stereoisomer could be located. While general information exists for related structures such as other substituted oxanes and morpholines, and some commercial suppliers list the compound, this does not meet the threshold of detailed, scientifically validated research required to fulfill the user's request.

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Applications of 2r,6s 2,6 Dimethyloxane 4 Carbonitrile in Advanced Chemical Synthesis and Research

Role in Methodological Development in Heterocyclic Chemistry:No publications were identified that describe its use in developing new synthetic methods within heterocyclic chemistry.

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Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,6S)-2,6-dimethyloxane-4-carbonitrile, and what key reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The synthesis of stereospecific oxane derivatives often employs cyclization reactions of pre-functionalized precursors. For example, stereochemical control can be achieved using chiral catalysts or enantioselective reagents. A critical step involves optimizing reaction temperature (e.g., 80°C for Pd(dppf)Cl2-mediated coupling) and solvent systems (e.g., DMF or ACN for polar aprotic conditions) to minimize racemization . Characterization via NMR (e.g., distinguishing axial/equatorial protons in the oxane ring) and chiral HPLC is essential to confirm stereopurity .
Synthetic Route Key Conditions Yield Reference
Cyclization of diol-nitrile precursorChiral catalyst, 60-80°C, DMF48-52%
Stereoselective alkylationPotassium carbonate, ACN, 75°C~50%

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations at ~2200–2250 cm⁻¹ and ether (C-O-C) bands at ~1100 cm⁻¹ .
  • NMR Analysis :
  • ¹H NMR : Methyl groups on C2 and C6 (δ 1.2–1.5 ppm, doublets due to coupling with adjacent chiral centers).
  • ¹³C NMR : Carbonitrile carbon at ~115–120 ppm; quaternary oxane carbons at 70–80 ppm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 153.1 (C₈H₁₃NO) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong acids/bases, which may degrade the oxane ring. Stability tests via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The (2R,6S) configuration imposes steric constraints on nucleophilic attack. For instance, axial methyl groups hinder approach from the β-face, favoring regioselective ring-opening at the less hindered α-position. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies under varying temperatures quantify activation barriers .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, a 0.1 ppm deviation in ¹³C NMR between calculated and observed values in suggests residual solvent interference, necessitating rigorous drying .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization methodologies are viable?

  • Methodological Answer : The nitrile group allows conversion to amidines or carboxylic acids via hydrolysis (H₂SO₄/H₂O), while the oxane ring can undergo epoxidation or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). In , analogous oxane derivatives were functionalized via epoxide ring-opening with piperazine nucleophiles, yielding pharmacologically active analogs .

Q. What computational tools predict the conformational dynamics of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model chair vs. boat conformations. NOESY NMR correlations (e.g., axial H2–H6 interactions) validate computational predictions. Free energy calculations (e.g., MM/PBSA) quantify the stability of dominant conformers .

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